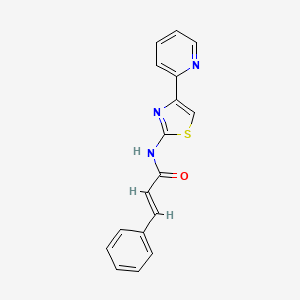

N-(4-(吡啶-2-基)噻唑-2-基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

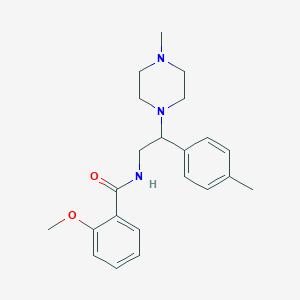

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide is a compound that falls within the category of cinnamamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. Although the specific compound N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide is not directly mentioned in the provided papers, similar compounds with thiazolyl and pyridinyl moieties have been synthesized and evaluated for their biological activities, such as cytotoxic effects against cancer cell lines and antimycobacterial activity against M. tuberculosis .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions starting from basic heterocyclic precursors. For instance, the synthesis of 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl) benzene-sulfonamides involved the use of substituted thiazoles and amines to create the final sulfonamide derivatives . Similarly, the imidazo[1,2-a]pyridine amide-cinnamamide hybrids were synthesized by linking imidazo[1,2-a]pyridine amide with cinnamamide via an alkyl carbon chain . These methods suggest that the synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide would likely involve the formation of the thiazolyl moiety followed by its coupling with the cinnamamide group.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of heterocyclic rings such as thiazole and pyridine, which are known to contribute to the biological activity of the molecules. The structural confirmation of such compounds is typically achieved through spectroscopic methods like 1H NMR, 13C NMR, IR, and MS, as seen in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds . These techniques would also be applicable in analyzing the molecular structure of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide.

Chemical Reactions Analysis

The chemical reactivity of cinnamamide derivatives is influenced by the substituents on the thiazole and pyridine rings. The presence of these heterocycles can affect the electron distribution within the molecule, thereby influencing its reactivity towards various reagents. The papers provided do not detail specific chemical reactions for N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide, but they do suggest that similar compounds can undergo further functionalization or act as intermediates in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are largely determined by their molecular structure. The heteroatoms in the thiazole and pyridine rings can contribute to the polarity, solubility, and overall chemical stability of the molecule. While the provided papers do not give explicit details on the physical and chemical properties of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide, they do imply that related compounds have been successfully utilized in biological assays, suggesting a degree of stability and solubility appropriate for such applications .

科学研究应用

量子化学分析

相关的化合物N-(吡啶-2-基)噻唑-2-胺表现出动态互变异构和二价N(I)特征。量子化学分析揭示了六种有竞争力的异构结构,其中一些具有二价N(I)特征。这类的化合物显示了噻唑和吡啶基团在容纳互变氢方面的竞争,导致R-N←L结构中的给电子性质。该分析突出了探索电子分布、互变异构偏好和质子化能的潜力 (Bhatia, Malkhede, & Bharatam, 2013)。

结构表征

N-(6-甲氧基吡啶-3-基)-4-(吡啶-2-基)噻唑-2-胺一溴化氢一水合物等相关化合物的结构表征揭示了不同的质子化位点和氢键模式。这对于理解类似化合物的分子间相互作用和三维氢键网络具有重要意义 (Böck et al., 2021)。

抗菌活性

包括噻唑在内的相关的酰胺连接的双杂环已被探索用于抗菌活性。例如,氯代咪唑基肉桂酰胺衍生物显示出很强的抗菌和抗真菌活性,表明在对抗微生物感染方面具有潜在的应用 (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011)。

金属配合物的抗肿瘤和抗菌研究

含有吡啶噻唑衍生物的锌(II)配合物显示出显着的抗菌和抗肿瘤活性。生物活性研究表明,这些金属配合物可能比游离配体更活跃,一些化合物对某些细菌或癌细胞系表现出特异性 (Xun-Zhong et al., 2020)。

COVID-19 抑制

吡啶和噻唑衍生物因其抗病毒活性而被报道,包括对 COVID-19 的潜在抑制。针对 SARS-CoV-2 主要蛋白酶的分子对接和动态模拟研究表明,这些化合物可能代表对抗 COVID-19 的重大进展 (Alghamdi et al., 2023)。

合成与表征

生物活性强劲的N-(吡啶-2-基)苯并[d]噻唑-2-胺的合成已通过氧化C-S键形成策略实现,使用苯碘(III)双(三氟乙酸盐)作为氧化剂。这种无金属方法提供了广泛的底物范围和简单的产品纯化,表明其合成相关化合物的潜力 (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016)。

作用机制

Target of Action

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide, also known as ICA, primarily targets Small-conductance calcium-activated potassium channels (SK channels) . It also inhibits multiple protein kinases, particularly Cyclin-Dependent Kinases (CDKs) , including CDK1/cyclin B, CDK2/cyclin E, CDK2/cyclin A, CDK4/cyclin D1, CDK7/cyclin H, and CDK9/cyclin T1 .

Mode of Action

ICA acts as an inhibitor of its primary targets. It inhibits the SK channels, which leads to antileishmanial activity . It also inhibits CDKs, which are crucial for cell cycle progression . By inhibiting these kinases, ICA can disrupt the normal cell cycle, potentially leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

The inhibition of SK channels and CDKs affects several biochemical pathways. The inhibition of SK channels can lead to changes in the electrical properties of cells, affecting processes like neuronal excitability and muscle contraction . On the other hand, the inhibition of CDKs disrupts the normal cell cycle, affecting the G1/S transition and potentially leading to cell cycle arrest .

Result of Action

The inhibition of SK channels by ICA has been shown to have antileishmanial activity , with an IC50 of 2.1 µM . This suggests that it could potentially be used in the treatment of leishmaniasis. The inhibition of CDKs by ICA can lead to the disruption of the normal cell cycle, potentially leading to the inhibition of cancer cell proliferation .

未来方向

属性

IUPAC Name |

(E)-3-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c21-16(10-9-13-6-2-1-3-7-13)20-17-19-15(12-22-17)14-8-4-5-11-18-14/h1-12H,(H,19,20,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDKRHWFGXHGNE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)

![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)

![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)

![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)